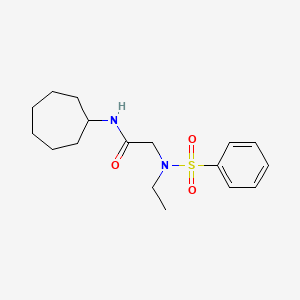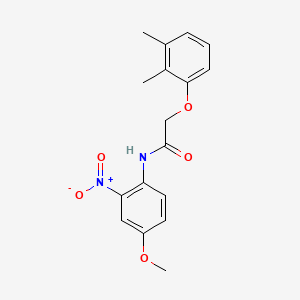
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide, also known as DTTZ, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DTTZ is a thiazolidinone derivative that has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to activate the p38 MAPK pathway, which leads to the activation of caspase-3 and caspase-9. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to induce apoptosis, inhibit cell growth and migration, and downregulate the expression of matrix metalloproteinases. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has some limitations, including its low stability in solution and its limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide. In cancer research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in combination with other anti-cancer agents to enhance its efficacy. In inflammation research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in animal models of inflammatory diseases. In neuroprotection research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in animal models of neurodegenerative diseases. In addition, future studies could focus on the development of more stable and potent derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide.
Synthesemethoden
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-methylphenol with 2-bromoethanol in the presence of sodium hydride to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-aminothiophenol in the presence of acetic anhydride to form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in various scientific research fields. In cancer research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the growth and migration of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-6,10H,7-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQOQMBVSYKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5106636.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)
